

# Synthesis of Optically Pure $\alpha$ -Methyltryptamines: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha*-Methyltryptamine

Cat. No.: B10761096

[Get Quote](#)

## Introduction: The Significance of Stereoisomerism in $\alpha$ -Methyltryptamines

$\alpha$ -Methyltryptamine (AMT) is a psychoactive compound of the tryptamine class, notable for its stimulant and hallucinogenic properties.<sup>[1]</sup> The introduction of a methyl group at the alpha position of the ethylamine side chain creates a chiral center, resulting in two enantiomers: (R)-(-)- $\alpha$ -methyltryptamine and (S)-(+)- $\alpha$ -methyltryptamine. It is well-established that these enantiomers can exhibit significantly different pharmacological and toxicological profiles. For instance, the (+)-enantiomer of  $\alpha$ -methyltryptamine is reported to be approximately four times as potent a central nervous system stimulant as the (-)-enantiomer.<sup>[2]</sup> This stereoselectivity is a common phenomenon in pharmacology, where the interaction of small molecules with chiral biological targets such as receptors and enzymes is highly dependent on the three-dimensional arrangement of the molecule.

Consequently, the ability to synthesize and analyze optically pure  $\alpha$ -methyltryptamines is of paramount importance for researchers in medicinal chemistry, pharmacology, and drug development. Access to enantiomerically pure compounds allows for a precise evaluation of their individual biological activities, leading to a better understanding of structure-activity relationships and the development of safer and more effective therapeutic agents.

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of optically pure  $\alpha$ -methyltryptamines. We will explore several field-proven strategies, including asymmetric synthesis starting from chiral precursors, classical chiral resolution of

racemic mixtures, and the use of chiral auxiliaries. Furthermore, we will detail the analytical techniques essential for determining the enantiomeric purity of the synthesized compounds.

## Strategic Approaches to Enantiomerically Pure $\alpha$ -Methyltryptamines

The synthesis of optically pure  $\alpha$ -methyltryptamines can be broadly categorized into two main approaches:

- **Asymmetric Synthesis:** This strategy involves the creation of the desired enantiomer directly from achiral or prochiral starting materials, or from a chiral starting material (chiral pool synthesis). This approach is often more elegant and can be more atom-economical than chiral resolution.
- **Chiral Resolution:** This classic method involves the synthesis of a racemic mixture of the target compound, followed by the separation of the two enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.<sup>[3]</sup>

The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. In the following sections, we will provide detailed protocols for the most reliable and widely used methods in each category.

### Part 1: Asymmetric Synthesis from the Chiral Pool: The Tryptophan Route

One of the most direct and efficient methods for the synthesis of enantiomerically pure  $\alpha$ -methyltryptamines is to start from the readily available and optically pure amino acid, tryptophan. By utilizing either L-tryptophan or D-tryptophan, one can selectively synthesize (S)-(+)- $\alpha$ -methyltryptamine or (R)-(-)- $\alpha$ -methyltryptamine, respectively. This approach leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product.

The key transformation in this synthetic route is the reduction of the carboxylic acid functionality of the tryptophan precursor to a methyl group. This is typically achieved using a powerful

reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Workflow for Asymmetric Synthesis from Tryptophan



[Click to download full resolution via product page](#)

Caption: Synthesis of Optically Pure  $\alpha$ -Methyltryptamine from Tryptophan.

## Detailed Protocol: Synthesis of (S)-(+)- $\alpha$ -Methyltryptamine from L-Tryptophan

This protocol is adapted from a known procedure for the synthesis of enantiomerically pure  $\alpha$ -methyltryptamines from their corresponding tryptophan precursors.[\[4\]](#)

Materials and Reagents:

- L-Tryptophan ethyl ester hydrochloride
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- 2 M Sodium hydroxide ( $\text{NaOH}$ ) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- 10% Palladium on carbon (Pd/C)
- Ethanol

- Hydrogen gas (H<sub>2</sub>)

Procedure:

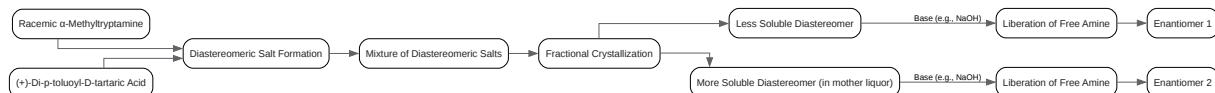
Step 1: Reduction of L-Tryptophan Ethyl Ester to (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
- To this stirred suspension, add L-tryptophan ethyl ester hydrochloride (1.0 equivalent) portion-wise at room temperature. Caution: The addition is exothermic and generates hydrogen gas.
- After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.
- Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH<sub>4</sub> by the dropwise addition of water, followed by 2 M NaOH solution.
- Filter the resulting solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
- Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol, which can be used in the next step without further purification.

Step 2: Tosylation of the Amino Alcohol

- Dissolve the crude amino alcohol from the previous step in pyridine.
- Cool the solution in an ice bath and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
- Stir the reaction mixture at room temperature overnight.

- Pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the tosylated intermediate.


#### Step 3: Reductive Detosylation to (S)-(+)- $\alpha$ -Methyltryptamine

- Dissolve the tosylated intermediate in ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C.
- Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude (S)-(+)- $\alpha$ -methyltryptamine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the optically pure product.

## Part 2: Chiral Resolution of Racemic $\alpha$ -Methyltryptamine

Chiral resolution is a robust and widely practiced method for obtaining enantiomerically pure compounds.<sup>[5]</sup> This technique relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization. For amines such as  $\alpha$ -methyltryptamine, chiral carboxylic acids are commonly used as resolving agents. Di-p-toluoyl-D-tartaric acid is a particularly effective resolving agent for a variety of racemic amines.<sup>[6]</sup>

## Workflow for Chiral Resolution



[Click to download full resolution via product page](#)

Caption: Chiral Resolution of Racemic α-Methyltryptamine.

## Detailed Protocol: Chiral Resolution using (+)-Di-p-toluoxy-D-tartaric Acid

This protocol provides a general framework for the resolution of racemic α-methyltryptamine. Optimization of the solvent system and crystallization conditions may be required to achieve high enantiomeric purity and yield.[5][7]

Materials and Reagents:

- Racemic α-methyltryptamine
- (+)-Di-p-toluoxy-D-tartaric acid
- Methanol, ethanol, or other suitable crystallization solvents
- 2 M Sodium hydroxide (NaOH) solution
- Dichloromethane or other suitable extraction solvent
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

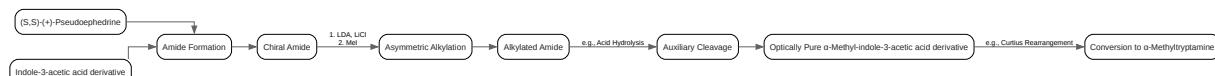
Step 1: Formation and Crystallization of Diastereomeric Salts

- In an Erlenmeyer flask, dissolve racemic  $\alpha$ -methyltryptamine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
- In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.
- Slowly add the resolving agent solution to the amine solution with continuous stirring.
- Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator.
- Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

#### Step 2: Recrystallization to Enhance Diastereomeric Purity

- To improve the purity of the isolated diastereomer, dissolve the crystals in a minimal amount of the hot crystallization solvent.
- Allow the solution to cool slowly to recrystallize the diastereomeric salt.
- Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry under vacuum.

#### Step 3: Liberation of the Enantiomerically Enriched Amine


- Suspend the purified diastereomeric salt in water.
- Add 2 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10).
- Extract the liberated free amine into an organic solvent such as dichloromethane (3 x volume of aqueous layer).
- Combine the organic extracts, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the enantiomerically enriched  $\alpha$ -methyltryptamine.

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar basification and extraction procedure.

## Part 3: Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.<sup>[8]</sup> After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. The pseudoephedrine amide methodology developed by Myers is a powerful and practical approach for the asymmetric  $\alpha$ -alkylation of carbonyl compounds, which can be adapted for the synthesis of chiral  $\alpha$ -methyl  $\alpha$ -amino acids, the precursors to  $\alpha$ -methyltryptamines.<sup>[9]</sup>

## Workflow for Asymmetric Synthesis via a Chiral Auxiliary



[Click to download full resolution via product page](#)

Caption: Asymmetric Synthesis using a Pseudoephedrine Chiral Auxiliary.

## Conceptual Protocol: Asymmetric Synthesis using Pseudoephedrine

This conceptual protocol outlines the key steps for the asymmetric synthesis of an  $\alpha$ -methyltryptamine precursor using (S,S)-(+)-pseudoephedrine as a chiral auxiliary.

### Step 1: Preparation of the Pseudoephedrine Amide

- React (S,S)-(+)-pseudoephedrine with an activated derivative of indole-3-acetic acid (e.g., the acid chloride) to form the corresponding chiral amide.

#### Step 2: Asymmetric $\alpha$ -Methylation

- Treat the pseudoephedrine amide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in the presence of lithium chloride at low temperature (e.g., -78 °C) to form the Z-enolate.
- Add methyl iodide to the enolate solution to effect the  $\alpha$ -methylation. The stereochemical outcome of the alkylation is directed by the chiral auxiliary.

#### Step 3: Cleavage of the Chiral Auxiliary

- Cleave the chiral auxiliary from the alkylated amide, for example, by acid or base hydrolysis, to yield the enantiomerically enriched  $\alpha$ -methyl-indole-3-acetic acid.

#### Step 4: Conversion to $\alpha$ -Methyltryptamine

- Convert the resulting carboxylic acid to the corresponding amine via a standard functional group transformation, such as the Curtius rearrangement.

## Part 4: Analysis of Enantiomeric Purity

The determination of the enantiomeric purity, or enantiomeric excess (e.e.), of the synthesized  $\alpha$ -methyltryptamine is a critical step to validate the success of the chiral synthesis or resolution. The two most common and reliable methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.<sup>[10]</sup> It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as Chiralcel® OD-H, are often effective for the separation of chiral amines.<sup>[11]</sup>

### General Protocol for Chiral HPLC Analysis:

- Column Selection: Screen several chiral columns to find one that provides baseline separation of the  $\alpha$ -methyltryptamine enantiomers. A good starting point would be a Chiralcel® OD-H column.
- Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine (DEA), is usually added to the mobile phase to improve the peak shape of basic analytes like amines.[\[11\]](#) A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1).
- Sample Preparation: Dissolve a small amount of the synthesized  $\alpha$ -methyltryptamine in the mobile phase.
- Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector (typically around 280 nm for tryptamines).
- Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:  $e.e. (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$

## NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomeric mixture into a mixture of diastereomers, which will have distinct NMR spectra.[\[12\]](#) This is achieved by reacting the amine with a chiral derivatizing agent, such as (R)-(-)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

### Protocol for NMR Analysis using Mosher's Acid Chloride:

- Derivatization: In an NMR tube, dissolve the enantiomerically enriched  $\alpha$ -methyltryptamine in a suitable deuterated solvent (e.g.,  $CDCl_3$ ). Add a slight excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine- $d_5$ ) to facilitate the reaction and scavenge the HCl byproduct.

- **NMR Acquisition:** Acquire a high-resolution  $^1\text{H}$  or  $^{19}\text{F}$  NMR spectrum of the resulting diastereomeric amides.
- **Analysis:** In the NMR spectrum, certain signals of the two diastereomers will be resolved (i.e., they will appear at different chemical shifts). The integration of these distinct signals can be used to determine the ratio of the diastereomers, and thus the enantiomeric excess of the original amine. The trifluoromethyl group of the Mosher's reagent provides a clean singlet in the  $^{19}\text{F}$  NMR spectrum for each diastereomer, which is often ideal for accurate integration.

## Data Summary

| Method               | Starting Material                  | Key Reagents                              | Typical Yield         | Typical e.e.                   | Advantages                                     | Disadvantages                                   |
|----------------------|------------------------------------|-------------------------------------------|-----------------------|--------------------------------|------------------------------------------------|-------------------------------------------------|
| Asymmetric Synthesis | L- or D-Tryptophan                 | LiAlH <sub>4</sub> , Pd/C, H <sub>2</sub> | Moderate              | >98%                           | Direct access to desired enantiomer, high e.e. | Requires multi-step synthesis                   |
| Chiral Resolution    | Racemic $\alpha$ -Methyltryptamine | (+)-Di-p-tolyl-D-tartaric acid            | <50% (per enantiomer) | >95% (after recrystallization) | Robust and scalable method                     | Theoretical max yield of 50% for one enantiomer |
| Chiral Auxiliary     | Indole-3-acetic acid               | (S,S)-(+)-Pseudoephedrine, LDA, MeI       | Moderate              | >95%                           | High stereocontrol                             | Requires synthesis and removal of the auxiliary |

## Conclusion

The synthesis of optically pure  $\alpha$ -methyltryptamines is an essential undertaking for the advancement of neuropharmacological research and drug development. This guide has provided a detailed overview of several robust and well-established methodologies, including

asymmetric synthesis from the chiral pool, classical chiral resolution, and the use of chiral auxiliaries. Each of these strategies offers a viable pathway to obtaining enantiomerically pure  $\alpha$ -methyltryptamines, with the choice of method depending on the specific requirements of the researcher.

Furthermore, we have outlined the critical analytical techniques of chiral HPLC and NMR spectroscopy for the determination of enantiomeric purity. The successful application of these synthetic and analytical protocols will enable researchers to confidently produce and characterize optically pure  $\alpha$ -methyltryptamines, thereby facilitating a deeper understanding of their stereospecific biological activities.

## References

- designer-drug.com.  $\alpha$ -Methyltryptamine (IT-290; AMT) Synthesis. [\[Link\]](#)
- Satinder Ahuja, & Michael Dong. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
- G. K. T. S. S. K. De Silva, & J. R. Vederas. (1995). A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan. *Journal of Labelled Compounds and Radiopharmaceuticals*, 36(5), 401-410. [\[Link\]](#)
- Wikipedia. (2023, December 27).
- M. M. Heravi, V. Zadsirjan, & H. Hamidi. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. *Mini-Reviews in Organic Chemistry*, 19(3), 325-353. [\[Link\]](#)
- A. G. Myers, & J. L. Gleason. (1999). Pseudoephedrine: A Practical Chiral Auxiliary for Asymmetric Synthesis. *Organic Syntheses*, 76, 57. [\[Link\]](#)
- M. M. Heravi. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. *Research and Reviews: Journal of Chemistry*, 5(3), 1-10. [\[Link\]](#)
- F. Z. Zaggout, & M. A. A. Z. Al-Awaadeh. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. *Asian Journal of Chemistry*, 19(2), 1443-1453. [\[Link\]](#)
- Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [\[Link\]](#)
- Oreate AI. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [\[Link\]](#)
- Rhodium.ws. Synthesis of **alpha-Methyltryptamine** (IT-290/AMT). [\[Link\]](#)
- D. Solankee, & A. Kapadia. (2007). HPLC separation of enantiomers using chiral stationary phases. *Česká a Slovenská Farmacie*, 56(4), 170-174. [\[Link\]](#)

- J. M. Concellón, H. Rodríguez-Solla, & S. García-Granda. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. *Unexpected selectivity change when manipulating the structure of the auxiliary*. *The Journal of Organic Chemistry*, 70(22), 8790-8800. [\[Link\]](#)
- D. J. Dixon, & C. J. F. Netzer. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing  $\alpha,\beta$ -unsaturated amides and lactams. *Beilstein Journal of Organic Chemistry*, 10, 2059-2099. [\[Link\]](#)
- J. Huang, Z. Li, & J. Zhang. (2023). Strategies for chiral separation: from racemate to enantiomer. *Nature Reviews Chemistry*, 7(11), 818-837. [\[Link\]](#)
- L. Junk, A. Ullrich, & U. Kazmaier. (2019). Synthesis of Modified Tryptophan Derivatives. *European Journal of Organic Chemistry*, 2019(43), 7245-7263. [\[Link\]](#)
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
- T. I. Bidylo, & M. A. Yurovskaya. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). *Chemistry of Heterocyclic Compounds*, 44(4), 379-402. [\[Link\]](#)
- Wikipedia. (2023, November 29).  $\alpha$ -Methyltryptophan. [\[Link\]](#)
- Chem-Station. (2014, June 2).
- University of Bristol. (2025).
- A. Szumna, & M. D. Chwastek. (2021). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. *Angewandte Chemie International Edition*, 60(38), 20657-20665. [\[Link\]](#)
- J. C. F. Zhao, & T. R. R. Pettus. (2015). Application of  $^{19}\text{F}$  NMR Spectroscopy for Determining the Absolute Configuration of  $\alpha$ -Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzimidazolylbenzoic Acid. *The Journal of Organic Chemistry*, 80(16), 8424-8433. [\[Link\]](#)
- PubChem. **(+)-alpha-Methyltryptamine**. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. alpha-Methyltryptamine (IT-290; AMT) Synthesis [designer-drug.com]
- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. Pseudoephedrine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing  $\alpha,\beta$ -unsaturated amides and lactams [beilstein-journals.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. Sigma Aldrich Fine Chemicals Biosciences (R)-(-)- $\alpha$ -Methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Synthesis of Optically Pure  $\alpha$ -Methyltryptamines: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761096#synthesis-of-optically-pure-alpha-methyltryptamines]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)